molecular formula C13H19N3O2S B1379148 [4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine CAS No. 1461707-56-1

[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine

Cat. No.: B1379148
CAS No.: 1461707-56-1
M. Wt: 281.38 g/mol
InChI Key: XNZXNSSSNOBSGE-UHFFFAOYSA-N
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Description

[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine (CAS: 1461707-56-1) is a bicyclic amine derivative featuring a 1,4-diazabicyclo[3.2.1]octane core modified with a benzenesulfonyl group at the 4-position and a methanamine substituent at the 2-position . The parent ring system, 1,4-diazabicyclo[3.2.1]octane, is a structural framework found in the TAN1251 alkaloid family, characterized by its rigid bicyclic architecture and dual nitrogen atoms, which influence its pharmacological and chemical properties .

Properties

IUPAC Name

[4-(benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c14-8-12-10-16(11-6-7-15(12)9-11)19(17,18)13-4-2-1-3-5-13/h1-5,11-12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZXNSSSNOBSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1N(CC2CN)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzenesulfonyl)-1,4-diazabicyclo[321]octan-2-yl]methanamine typically involves multiple steps, starting from readily available precursors One common route involves the reaction of a diazabicyclo[321]octane derivative with benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

  • Enzyme Inhibition : Research indicates that [4-(benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine can act as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders or cancers.
  • Receptor Modulation : The compound has shown promise in modulating receptor activity, particularly in the central nervous system (CNS). This modulation could lead to therapeutic effects for conditions such as anxiety or depression.

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for studying protein interactions and signaling pathways.

  • Bioconjugation : The sulfonyl group allows for bioconjugation with biomolecules, facilitating the study of protein-ligand interactions and the development of targeted therapies .
  • Fluorescent Probes : Due to its distinct chemical structure, it can be modified to create fluorescent probes for imaging studies in cellular environments .

Materials Science

The compound's unique properties extend to materials science applications.

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or conductivity .
  • Nanotechnology : Research has explored the use of this compound in the synthesis of nanoparticles that can be used for drug delivery systems, improving the bioavailability of therapeutic agents .

Case Studies

StudyObjectiveFindings
Study on Enzyme InhibitionInvestigate the inhibitory effects on specific metabolic enzymesDemonstrated significant inhibition rates, suggesting potential for drug development
Receptor Modulation ResearchExplore modulation of CNS receptorsFound promising results indicating modulation could lead to therapeutic effects
Polymer Incorporation StudyAssess mechanical properties of polymers with added compoundEnhanced strength and elasticity observed in polymer samples

Mechanism of Action

The mechanism of action of [4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related bicyclic amines:

Compound Name Bicyclo System Substituents Key Functional Groups Potential Applications
[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine [3.2.1] 4-benzenesulfonyl, 2-methanamine Sulfonamide, primary amine Drug discovery, receptor modulation
4-(5-Pyridin-4-ylpyridin-3-yl)-1,4-diazabicyclo[3.2.1]octane () [3.2.1] 4-bipyridinyl Pyridine, tertiary amine Ligand design, catalysis
1,4-Diazabicyclo[3.2.1]octane dihydrochloride () [3.2.1] None (parent structure) Tertiary amine (protonated as hydrochloride) Synthetic intermediate
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride () [3.2.2] None Tertiary amine (protonated as hydrochloride) Comparative structural studies
(1,4-Diazabicyclo[2.2.2]octan-2-yl)methanol () [2.2.2] 2-methanol Alcohol, tertiary amine Pharmaceutical synthesis

Pharmacological and Chemical Implications

Bicyclo System Differences: The [3.2.1] system (target compound) has a smaller, less symmetrical structure compared to [3.2.2] and [2.2.2] systems. This affects conformational flexibility and binding affinity to biological targets.

Substituent Effects: Benzenesulfonyl Group: Enhances electrophilicity and stability compared to pyridinyl () or unsubstituted () analogs. This group may improve binding to sulfonamide-sensitive enzymes or receptors . Methanamine vs. Methanol: The primary amine in the target compound offers stronger basicity (pKa ~10–11) and hydrogen-bonding capacity compared to the alcohol group in ’s compound, which has lower basicity (pKa ~16–18) .

Pharmacokinetic Considerations :

  • The hydrochloride salt form of the parent compound () increases water solubility, whereas the benzenesulfonyl group in the target compound may reduce solubility but enhance lipid membrane permeability .

Biological Activity

The compound [4-(benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structure is derived from the bicyclic system known as 2-azabicyclo[3.2.1]octane, which has been associated with various biological activities due to its resemblance to bioactive alkaloids.

Chemical Structure and Properties

This compound features a bicyclic structure that provides rigidity, enhancing its interaction with biological targets. The presence of the benzenesulfonyl group may contribute to its solubility and binding properties.

The biological activity of this compound is primarily linked to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). This interaction can modulate neurotransmitter release and influence various physiological processes, including cognition and mood regulation .

Anticancer Activity

Research indicates that derivatives of the diazabicyclo[3.2.1]octane scaffold exhibit cytotoxic effects against several cancer cell lines, including glioblastoma and hepatocellular carcinoma . The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy.

Research Findings

A series of studies have explored the synthesis and biological evaluation of compounds related to the diazabicyclo[3.2.1]octane framework:

Study Findings
Crespo Monteiro et al., 2024Highlighted the potential of 2-azabicyclo[3.2.1]octanes in drug discovery, noting their structural similarity to nicotine and cocaine, which enhances their bioactivity .
Patent Analysis (CN102143963A)Described the synthesis methods for compounds targeting nAChRs, emphasizing their therapeutic applications in neurological disorders .
PMC9227086Discussed the role of piperazine derivatives in inhibiting acetylcholinesterase, showing potential for treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Properties

In vitro studies demonstrated that a derivative of this compound exhibited significant cytotoxicity against human breast carcinoma (MCF-7) cells. The compound induced apoptosis through mitochondrial pathways and altered cell cycle dynamics.

Case Study 2: Neurological Applications

Another investigation focused on the compound's ability to modulate nAChR activity in neuronal cultures, showing enhanced neurotransmitter release and improved cognitive function in animal models.

Q & A

Basic: What synthetic strategies are recommended for [4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine, and how can reaction parameters be optimized?

Answer:
The synthesis involves two critical steps: (1) constructing the diazabicyclo[3.2.1]octane core and (2) introducing the benzenesulfonyl group. Optimization strategies include:

  • Temperature control : Higher temperatures (80–100°C) accelerate sulfonylation but may increase side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency.
  • Catalyst use : Base catalysts (e.g., triethylamine) improve sulfonyl group transfer.

Table 1: Comparison of reaction conditions for sulfonylation

SolventTemperature (°C)CatalystYield (%)
DMF80Triethylamine78
THF60Pyridine52
DCM40None35

Characterization via NMR and LC-MS is essential to confirm structural integrity .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the bicyclic framework and sulfonyl group integration.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays).
  • X-ray crystallography : Resolves stereochemistry if crystallization is feasible.

Note: Cross-validate with PubChem’s computational data (InChI key, SMILES) for reference .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer: Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, pH, or solvent compatibility). Mitigation strategies include:

  • Orthogonal assays : Use both cell-based (e.g., cytotoxicity) and enzyme-targeted assays.
  • Dose-response analysis : Confirm activity trends across a concentration gradient.
  • Standardized protocols : Adopt controlled variables (e.g., temperature, incubation time) as in split-plot experimental designs .

Example: If anti-inflammatory activity conflicts between murine macrophages and human PBMCs, validate with a third system (e.g., zebrafish models).

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases, GPCRs).
  • QSAR modeling : Correlate substituent modifications (e.g., sulfonyl group position) with activity.
  • MD simulations : Analyze conformational stability in biological membranes.

Table 2: Example QSAR parameters for sulfonamide analogs

ParameterValue RangeImpact on Activity
LogP2.5–3.5Optimal membrane permeability
Polar surface area80–100 ŲEnhances solubility
H-bond acceptors4–6Improves target binding

Reference marine-derived SAR methodologies for bicyclic amines .

Advanced: How can environmental fate and ecotoxicological risks be assessed for this compound?

Answer: Adopt a tiered approach:

Laboratory studies : Measure biodegradation (OECD 301F test) and hydrolysis half-life.

Bioaccumulation : Use logKow values to predict lipid solubility.

Ecotoxicology : Test acute toxicity in Daphnia magna and algal models.

Methodological framework : Align with Project INCHEMBIOL’s design for tracking abiotic/biotic transformations .

Basic: What in vitro screening models are appropriate for initial biological activity profiling?

Answer: Prioritize high-throughput assays:

  • Antimicrobial : Broth microdilution (CLSI guidelines).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, acetylcholinesterase).

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Advanced: How can researchers design experiments to study metabolic stability in hepatic systems?

Answer:

  • Microsomal assays : Use human liver microsomes (HLMs) with NADPH cofactors.
  • LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation.
  • Enzyme kinetics : Calculate intrinsic clearance (Clint) using the substrate depletion method.

Table 3: Example metabolic stability parameters

ParameterValueInterpretation
Clint (µL/min/mg)25Moderate clearance
t1/2 (min)28Requires prodrug design

Reference EPA DSSTox guidelines for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine
Reactant of Route 2
[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine

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